![molecular formula C12H25BrO2Si B12614093 4-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}hexanal CAS No. 918972-26-6](/img/structure/B12614093.png)
4-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}hexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}hexanal is an organic compound with the molecular formula C12H25BrO2Si. This compound is characterized by the presence of a bromo group, a tert-butyl(dimethyl)silyl ether group, and an aldehyde functional group. It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}hexanal typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the tert-butyl(dimethyl)silyl ether group. The final step involves the oxidation of the intermediate to form the aldehyde group. Specific reaction conditions, such as the use of n-BuLi as a base and DMF as an electrophile in anhydrous THF at -78°C, are crucial for achieving high yields and selectivity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and catalysts is also optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}hexanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields a primary alcohol. Substitution of the bromo group can lead to various substituted derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}hexanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of biochemical pathways and enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}hexanal depends on its specific application. In organic synthesis, it acts as an intermediate that undergoes various chemical transformations. The molecular targets and pathways involved are determined by the specific reactions it participates in, such as nucleophilic substitution or oxidation-reduction reactions .
Comparación Con Compuestos Similares
4-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}hexanal can be compared with similar compounds, such as:
4-((tert-Butyldimethylsilyl)oxy)methyl)aniline: This compound also contains a tert-butyl(dimethyl)silyl ether group but differs in its functional groups and reactivity.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar silyl ether group but is used in different synthetic applications.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Propiedades
Número CAS |
918972-26-6 |
|---|---|
Fórmula molecular |
C12H25BrO2Si |
Peso molecular |
309.31 g/mol |
Nombre IUPAC |
4-bromo-5-[tert-butyl(dimethyl)silyl]oxyhexanal |
InChI |
InChI=1S/C12H25BrO2Si/c1-10(11(13)8-7-9-14)15-16(5,6)12(2,3)4/h9-11H,7-8H2,1-6H3 |
Clave InChI |
DXFKFVWSPBYRIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C(CCC=O)Br)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


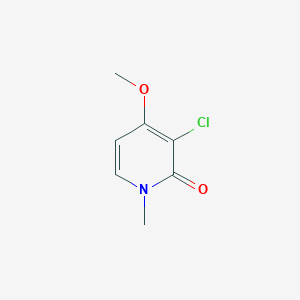
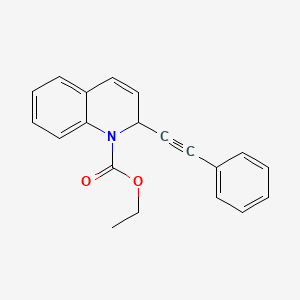
![Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-](/img/structure/B12614021.png)

![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B12614028.png)
![Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12614031.png)
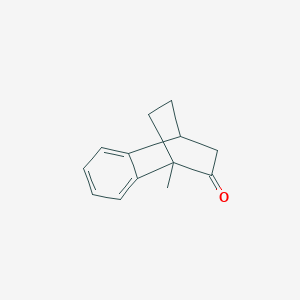
![2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B12614035.png)
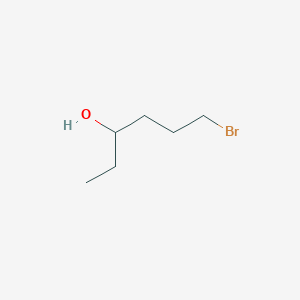
![2-[N-(Pyridin-2-yl)ethanimidoyl]aniline](/img/structure/B12614046.png)
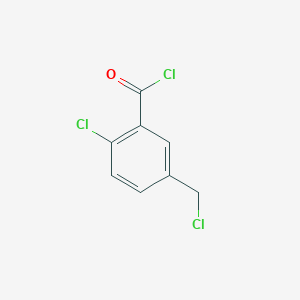
![tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}diphenylsilane](/img/structure/B12614054.png)
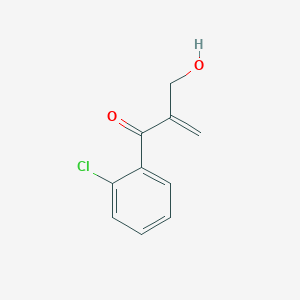
![Benzoic acid, 4-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12614080.png)
